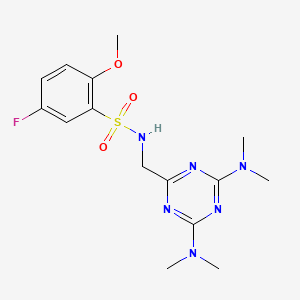
N-((4,6-二(二甲基氨基)-1,3,5-三嗪-2-基)甲基)-5-氟-2-甲氧基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound, notable for its unique structure which comprises a triazine ring, dimethylamino groups, a fluorobenzene ring, and a sulfonamide group
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules
Biology
Biologically, it is studied for its potential as an enzyme inhibitor due to its sulfonamide group, which mimics the structure of certain biological molecules. This makes it useful in biochemical assays and studies involving enzyme inhibition.
Medicine
In medicine, it has shown potential as an antibacterial agent. Its sulfonamide moiety is structurally similar to sulfa drugs, which are known for their antimicrobial properties. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
Industrially, the compound can be utilized in the development of specialty chemicals. Its structural features allow for the creation of materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide, the starting material is typically 4,6-dichloro-1,3,5-triazine, which reacts with dimethylamine in a nucleophilic substitution reaction to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then coupled with 5-fluoro-2-methoxybenzenesulfonamide using a suitable linker such as formaldehyde under acidic conditions to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic process while maintaining stringent control over reaction conditions to ensure purity and yield. Advanced purification techniques like recrystallization and column chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions It Undergoes
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide undergoes various types of chemical reactions including:
Oxidation: Can be oxidized under specific conditions, altering its functional groups.
Reduction: Reduction reactions can modify the compound's structure, impacting its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the triazine and benzene rings.
Common Reagents and Conditions Used
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Conditions: Acidic or basic conditions with nucleophiles or electrophiles
Major Products Formed from These Reactions
Oxidation Products: Formation of sulfonic acids and other oxidized derivatives.
Reduction Products: Amino derivatives and reduced triazine structures.
Substitution Products: Various substituted derivatives depending on the nature of the nucleophile or electrophile used.
作用机制
The compound exerts its effects primarily through interaction with biological molecules. The sulfonamide group can bind to the active sites of enzymes, inhibiting their function. This interaction disrupts normal biochemical processes, making it useful in studying enzyme mechanisms and developing inhibitors.
Molecular Targets and Pathways Involved
Enzymes: Sulfonamide-binding enzymes, including those involved in bacterial synthesis pathways.
Pathways: Inhibition of folic acid synthesis in bacteria, disrupting their growth and replication.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other sulfonamide compounds, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide offers unique advantages due to its triazine ring, which enhances its stability and reactivity. This structural feature sets it apart from simpler sulfonamides and increases its potential for diverse applications.
List of Similar Compounds
Sulfanilamide
Sulfadiazine
Sulfamethoxazole
Each of these compounds shares the sulfonamide functional group but differs in their additional structural features, which influence their specific applications and properties.
属性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O3S/c1-21(2)14-18-13(19-15(20-14)22(3)4)9-17-26(23,24)12-8-10(16)6-7-11(12)25-5/h6-8,17H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSDTVMGOXMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
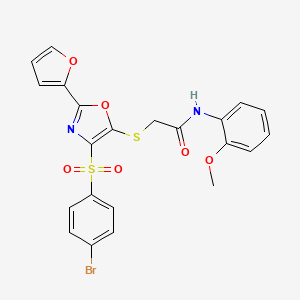
![4-{3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2361227.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2361229.png)
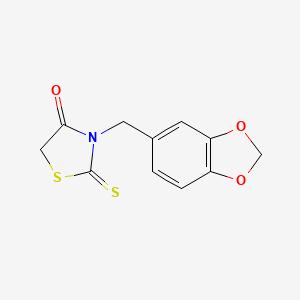
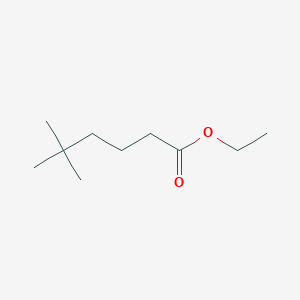
![6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2361235.png)
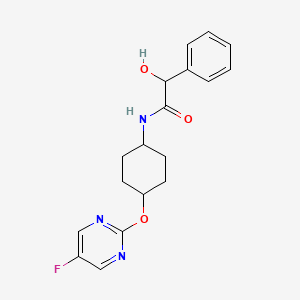
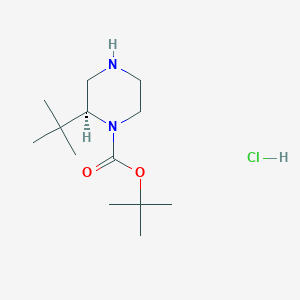
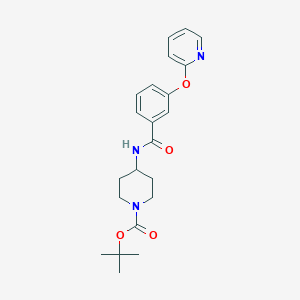
![4-tert-butyl-N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2361241.png)
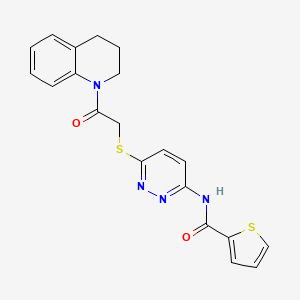
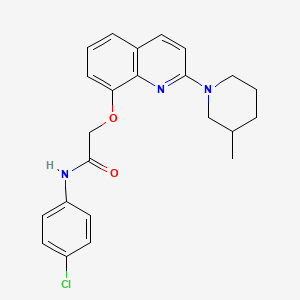
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/new.no-structure.jpg)
![5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361246.png)
